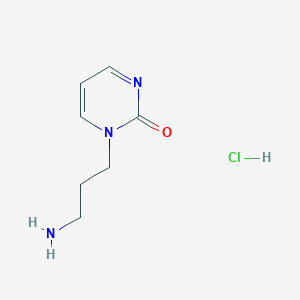

1-(3-aminopropyl)pyrimidin-2(1H)-one hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for heterocyclic compounds with substituted alkyl chains. The complete International Union of Pure and Applied Chemistry name is 1-(3-aminopropyl)pyrimidin-2-one hydrochloride, which precisely describes the structural components and their connectivity. This nomenclature system clearly identifies the pyrimidine ring as the core heterocyclic structure, with the 2-position containing a carbonyl group forming the pyrimidin-2-one moiety. The 1-position bears a three-carbon propyl chain terminated with an amino group, specifically designated as the 3-aminopropyl substituent.

The Chemical Abstracts Service registry number serves as the primary international identifier for this compound. Multiple Chemical Abstracts Service numbers have been associated with this compound and related forms, reflecting different registration entries and structural variations. The hydrochloride salt form has been assigned Chemical Abstracts Service number 2098088-62-9, which specifically identifies the protonated salt structure. Additionally, an alternative Chemical Abstracts Service number 2137582-81-9 has been referenced for this hydrochloride form in certain databases. The free base form of the compound, without the hydrochloride component, carries Chemical Abstracts Service number 953908-62-8. These distinct registry numbers ensure precise identification and prevent confusion between the different ionic forms of the same basic molecular structure.

Properties

IUPAC Name |

1-(3-aminopropyl)pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.ClH/c8-3-1-5-10-6-2-4-9-7(10)11;/h2,4,6H,1,3,5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUMZVKDBPBICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803607-83-1 | |

| Record name | 2(1H)-Pyrimidinone, 1-(3-aminopropyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

1-(3-Aminopropyl)pyrimidin-2(1H)-one hydrochloride, commonly referred to as APPH, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C7H11N3O·HCl

- Molecular Weight : Approximately 188.65 g/mol

- Structure : The compound features a pyrimidine core with an amino group, enhancing its biological activity and solubility in aqueous solutions due to the hydrochloride salt form.

Anti-Cancer Properties

Research indicates that APPH exhibits significant anti-cancer activity by targeting various cellular pathways involved in tumor growth and proliferation. Notably, it has been studied for its interaction with Polo-like kinase 1 (Plk1), a critical regulator of cell division often upregulated in cancers. Inhibition of Plk1 by APPH may lead to reduced cell proliferation and increased apoptosis in cancer cells .

Anti-Inflammatory Effects

APPH has also shown promise as an anti-inflammatory agent. Its structural similarity to other therapeutic agents allows it to modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases.

The biological activity of APPH can be attributed to its ability to interact with specific proteins and enzymes involved in critical cellular processes:

- Inhibition of Kinases : APPH selectively inhibits Plk1, disrupting its function and leading to cell cycle arrest and apoptosis .

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cancer progression, although the exact mechanisms require further elucidation.

Case Studies and Research Findings

Several studies have explored the efficacy of APPH in vitro and in vivo:

- In Vitro Studies : APPH has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. IC50 values indicate significant potency, suggesting that APPH could be a candidate for further development as an anti-cancer drug .

- Animal Models : Preliminary studies using animal models have shown that treatment with APPH can lead to reduced tumor size and improved survival rates compared to control groups .

Comparative Analysis with Similar Compounds

To better understand the unique properties of APPH, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-aminoethyl)pyrimidin-2(1H)-one hydrochloride | C7H11N3O·HCl | Similar anti-inflammatory properties |

| 5-Fluorouracil | C4H5FN2O2 | Established anticancer agent |

| 2-Amino-4-(3-pyridinyl)-pyrimidine | C8H9N5 | Potentially similar biological activity |

This table illustrates that while APPH shares some characteristics with other compounds, its specific substitution pattern on the pyrimidine ring contributes to distinct biological activities.

Future Directions for Research

Given the promising biological activities exhibited by APPH, future research should focus on:

- Mechanistic Studies : Further investigations into the precise molecular mechanisms through which APPH exerts its effects.

- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of APPH in humans.

- Structural Modifications : Exploring structural analogs of APPH to enhance its potency and selectivity against specific targets.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that 1-(3-aminopropyl)pyrimidin-2(1H)-one hydrochloride exhibits promising anticancer activity. The compound has been shown to interact with several biological targets, influencing pathways related to cell proliferation and apoptosis. Its mechanism of action is believed to involve the modulation of signaling pathways associated with cancer progression, particularly through inhibition of specific protein kinases, such as polo-like kinase 1 (Plk1) .

In vitro studies have demonstrated that this compound can inhibit cancer cell growth and induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent for treating malignancies .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 5.0 | Inhibition of cell proliferation |

| MCF-7 (Breast Cancer) | 3.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 4.8 | Modulation of signaling pathways |

Antiviral Activity

2.1 Respiratory Syncytial Virus (RSV)

The compound has also been investigated for its antiviral properties, particularly against respiratory syncytial virus (RSV), a common cause of respiratory infections. Studies have shown that derivatives of this compound can exhibit significant anti-RSV activity by targeting viral replication processes .

The structure-activity relationship (SAR) studies have revealed that modifications to the compound can enhance its efficacy against RSV, making it a candidate for further development as an antiviral agent .

Table 2: Anti-RSV Activity Data

| Compound | EC50 (nM) | Activity Description |

|---|---|---|

| Compound A | <4 | Potent anti-RSV activity |

| Compound B | 15 | Moderate anti-RSV activity |

| Compound C | <10 | High selectivity for RSV F protein |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play critical roles in disease progression. Preliminary studies indicate that the compound can reduce neuronal cell death and inflammation in models of neurodegeneration .

Case Studies and Research Findings

Numerous studies have documented the therapeutic potential of this compound:

- Case Study 1: A study published in the Journal of Medicinal Chemistry reported that a derivative of this compound effectively inhibited tumor growth in xenograft models of breast cancer, demonstrating significant promise for future clinical applications .

- Case Study 2: In research focused on RSV, scientists found that specific analogs of the compound not only inhibited viral replication but also showed minimal cytotoxicity in host cells, indicating a favorable therapeutic index .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Pyrimidin-2(1H)-one Derivatives

Key Observations :

- Aromatic vs. Aliphatic Substituents: Aryl-substituted derivatives (e.g., isopropylbenzyl in ) are common in drug discovery for target specificity, while aliphatic chains (e.g., 3-aminopropyl) may improve metabolic stability.

- Heterocyclic Fusion: Thieno-fused derivatives (e.g., ) exhibit distinct electronic properties, influencing flavor profiles or toxicity thresholds.

Pharmacological and Toxicological Profiles

- Flavoring Agents: 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one HCl (No. 2117) has a NOAEL of 60 mg/kg/day in rats, with margins of exposure (MOE) >800 for human safety .

- Anticancer Agents : Cytarabine HCl, a nucleoside analogue, targets DNA synthesis in leukemia but has a narrow therapeutic index .

Preparation Methods

N-Alkylation of Pyrimidin-2(1H)-one with 3-Aminopropyl Derivatives

A common approach involves the nucleophilic substitution of the pyrimidinone nitrogen with a suitable 3-aminopropyl electrophile or precursor. This can be done by:

- Using 3-chloropropylamine or its protected derivatives (e.g., Boc-protected) as alkylating agents.

- Conducting the reaction under basic or neutral conditions to promote N-alkylation.

- Protecting the amino group if necessary to avoid side reactions during alkylation.

| Reagents | Conditions | Outcome |

|---|---|---|

| Pyrimidin-2(1H)-one | Base (e.g., NaHCO3), aqueous | Deprotonation of N-H for nucleophilicity |

| 3-Chloropropylamine or derivative | Stirring at room temperature or mild heating | N-alkylation at N-1 position |

After alkylation, if a protecting group was used on the amino group, it is removed under acidic conditions.

Protection and Deprotection Strategy

To prevent unwanted side reactions, the amino group on the 3-aminopropyl chain is often protected using tert-butoxycarbonyl (Boc) groups. The sequence is:

- Alkylation: Pyrimidinone reacts with N-Boc-3-chloropropylamine under alkaline conditions.

- Isolation: The intermediate N-(3-Boc-aminopropyl)pyrimidin-2(1H)-one is purified.

- Deprotection: Acidic treatment (e.g., with HCl) removes the Boc group, yielding the free amine.

- Salt Formation: The free amine is converted into the hydrochloride salt by reaction with hydrochloric acid.

This method ensures high purity and yield of the hydrochloride salt.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting Material | Pyrimidin-2(1H)-one | Commercially available or synthesized |

| Alkylating Agent | 3-Chloropropylamine or N-Boc-3-chloropropylamine | Protecting group used for amino functionality |

| Base | Sodium bicarbonate, sodium carbonate, or other mild base | To deprotonate pyrimidinone nitrogen |

| Solvent | Water, ethanol, or mixed solvents | Depends on solubility and reaction conditions |

| Temperature | Room temperature to mild heating (25–60 °C) | Controlled to avoid side reactions |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Deprotection Agent | Hydrochloric acid (HCl), trifluoroacetic acid (TFA) | Removes Boc protecting group |

| Salt Formation | HCl gas or aqueous HCl | Yields hydrochloride salt form |

| Purification | Filtration, washing, recrystallization | To obtain pure hydrochloride salt |

| Yield | Typically 80–95% | High yield achievable with optimized conditions |

Research Findings and Considerations

- Selectivity: The N-alkylation must be carefully controlled to avoid O-alkylation or multiple substitutions.

- Protecting Groups: Use of Boc or similar protecting groups on the amino functionality significantly improves yield and purity.

- Reaction Medium: Aqueous or mixed solvent systems facilitate the reaction and simplify workup.

- Salt Formation: Conversion to hydrochloride salt improves compound stability, solubility, and handling.

- Analytical Characterization: 1H NMR, mass spectrometry, and HPLC are standard methods to confirm structure and purity.

Q & A

Q. What are the common synthetic routes for 1-(3-aminopropyl)pyrimidin-2(1H)-one hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving cyclization, alkylation, and subsequent acidification. A one-pot synthesis method, as described for analogous dihydropyrimidin-2(1H)-ones, may involve condensation of urea derivatives with β-keto esters or aldehydes under acidic conditions . Yield optimization requires precise control of temperature (e.g., reflux in DMF or ethanol) and stoichiometric ratios of reactants. Post-synthesis purification often involves recrystallization using cold NH₄OH or concentrated HCl to isolate the hydrochloride salt .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the pyrimidinone core and aminopropyl side chain .

- HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity (>98% as per pharmaceutical standards) .

- X-ray crystallography for resolving crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar 4-amino-5-fluoropyrimidin-2(1H)-one derivatives .

Q. How is the compound’s stability evaluated under typical laboratory storage conditions?

Stability studies involve accelerated degradation tests under varying temperatures (4°C to 40°C), humidity, and light exposure. For hydrochloride salts, hygroscopicity is a critical factor; storage recommendations often include desiccated environments at 4°C . LC-MS is used to monitor degradation products, such as hydrolyzed pyrimidinone or oxidized amine derivatives .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the aminopropyl functionalization of pyrimidin-2(1H)-one?

Competing N-alkylation vs. O-alkylation can occur due to the ambident nucleophilicity of pyrimidinone. To favor N-alkylation:

- Use aprotic solvents (e.g., DMF) and phase-transfer catalysts to enhance nucleophilicity .

- Employ protecting groups (e.g., Boc for amines) to direct reactivity, followed by deprotection with HCl .

- Kinetic studies (e.g., in situ IR monitoring) can identify optimal reaction times to minimize byproducts .

Q. How do structural modifications of the aminopropyl chain impact biological activity?

Structure-activity relationship (SAR) studies on analogs reveal:

- Chain length : Extending the propyl group to butyl reduces solubility but enhances membrane permeability in antimicrobial assays .

- Substituents : Adding methyl groups to the amine (e.g., methylamino derivatives) alters pharmacokinetic profiles, as seen in related antiviral pyrimidinones .

- Salt forms : Hydrochloride salts generally improve bioavailability compared to free bases, as demonstrated in cytarabine analogs .

Q. What methodologies resolve discrepancies in reported biological activity data for this compound?

Contradictions in activity (e.g., antimicrobial vs. antiviral potency) often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing vs. cell-based assays) .

- Impurity profiles : Characterize batches using HPLC-ELSD to detect trace intermediates (e.g., unreacted 3-aminopropanol) .

- Computational validation : Molecular docking studies can reconcile observed activities with target binding affinities .

Q. How are impurities profiled and quantified in batches intended for pharmacological studies?

Impurity analysis involves:

- Forced degradation studies : Acid/alkali hydrolysis, thermal stress, and photolysis to identify degradation pathways .

- LC-HRMS : Detect and quantify impurities at <0.1% levels, such as des-amino analogs or dimerized products .

- Reference standards : Use pharmacopeial-grade impurities (e.g., gemcitabine anomer standards) for calibration .

Methodological Notes

- Synthesis Optimization : Prioritize green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction times and solvent waste .

- Biological Testing : Include positive controls (e.g., known kinase inhibitors for cytotoxicity assays) to validate experimental setups .

- Data Reproducibility : Adhere to FAIR data principles by documenting reaction conditions (e.g., CAS registry numbers, solvent grades) in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.